

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefazolin Quantification

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Compound of Interest					
Compound Name:	Cefazaflur				
Cat. No.:	B1203779	Get Quote			

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Accurate and reliable quantification of Cefazolin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a precise and accurate method for this purpose.[1] This application note presents a validated HPLC method for the quantification of Cefazolin.

Chromatographic Conditions

A summary of various HPLC methods for Cefazolin quantification is presented in the table below, offering a selection of conditions that can be adapted based on the available instrumentation and specific application.



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Hibar® μBondapak® C18 (4.6 mm × 75 mm, 3.5 μm)	Zorbax Eclipse Plus C18 (4.6 mm x 250 mm, 5 μm)[3]	LiChrosorb RP8- 5 (4.6 mm x 250 mm)	SS Wakosil II- C18 (4.6 mm x 250 mm i.d., 5 μm)
Mobile Phase	Acetonitrile:Mono basic sodium phosphate buffer (pH 2.5) (17:83 v/v)	Water:Acetonitril e (60:40 v/v), pH adjusted to 8 with triethylamine	Acetonitrile:Wate r:0.5M KH2PO4 (100:894:6 v/v)	Phosphate buffer (pH 6.8):Methanol (5:2 v/v)
Flow Rate	1.0 mL/min	0.5 mL/min	1.5 mL/min	1.0 mL/min
Detection (UV)	254 nm	270 nm	272 nm	254 nm
Injection Volume	20 μL	10 μL	Not Specified	Not Specified
Temperature	25°C	Room Temperature	Ambient	Not Specified
Retention Time	Not Specified	3.6 min	Not Specified	Not Specified

Method Validation Summary

The described methods have been validated according to International Conference on Harmonization (ICH) guidelines.



Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	5–100 μg/mL	30-80 μg/mL	Not Specified	1-100 μg/mL
Correlation Coeff.	>0.9995	0.9999	Not Specified	Not Specified
Accuracy (% Recovery)	98.35%– 100.86%	Satisfactory	-2.3% to +3.6% (intra-assay), -3.5% to +1.1% (inter-assay)	96-105%
Precision (RSD%)	Not Specified	Satisfactory	2.3-12.5% (intra- assay), 1.7-7.1% (inter-assay)	Within acceptance criteria
LOD	12.92 ng/mL	Satisfactory	Not Specified	0.1 μg/mL
LOQ	43.09 ng/mL	Satisfactory	0.2 μg/mL	0.2 μg/mL

Experimental Protocols

Protocol 1: Quantification of Cefazolin in Pharmaceutical Formulations

This protocol is based on the method described by Hasan et al.

- 1. Materials and Reagents
- · Cefazolin Sodium reference standard
- Acetonitrile (HPLC grade)
- Monobasic sodium phosphate monohydrate
- · Phosphoric acid
- Purified water
- 0.45 μm membrane filter



2. Equipment

- · High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical balance
- Ultrasonic cleaner
- pH meter
- Volumetric flasks and pipettes
- 3. Preparation of Mobile Phase
- Prepare a monobasic sodium phosphate monohydrate buffer by dissolving 2.759 g in 1 L of purified water.
- Adjust the pH of the buffer to 2.5 ± 0.1 with phosphoric acid.
- The mobile phase consists of a mixture of acetonitrile and the phosphate buffer in a ratio of 17:83 (v/v).
- Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
- 4. Preparation of Standard Solutions
- Stock Standard Solution (500 μ g/mL): Accurately weigh approximately 50 mg of Cefazolin Sodium reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (50 μ g/mL): Dilute 10 mL of the stock standard solution to 100 mL with the mobile phase in a volumetric flask.
- Prepare a series of calibration standards by further diluting the working standard solution to achieve concentrations in the range of 5-100 $\mu g/mL$.
- 5. Preparation of Sample Solutions



- Accurately weigh a portion of the injectable formulation powder equivalent to 50 mg of Cefazolin.
- Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 10 minutes.
- Dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm filter before injection.
- 6. Chromatographic Analysis
- Set the HPLC system with the chromatographic conditions specified in Method 1 of the table.
- Inject 20 μL of the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak area for Cefazolin.
- 7. Calculation
- Construct a calibration curve by plotting the peak area of the standards against their concentration.
- Determine the concentration of Cefazolin in the sample solution from the calibration curve.
- Calculate the amount of Cefazolin in the pharmaceutical formulation.

Protocol 2: Quantification of Cefazolin in Serum

This protocol is adapted from the method described by Hasan et al. and another rapid analysis method.

- 1. Materials and Reagents
- Cefazolin Sodium reference standard
- Acetonitrile (HPLC grade)
- Trichloroacetic acid (6%)



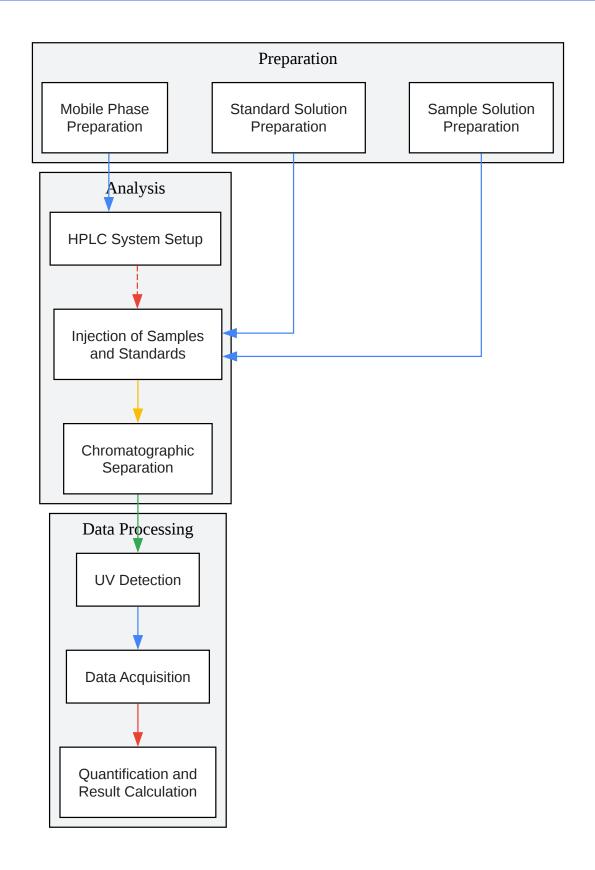
- Methanol (HPLC grade)
- Acetic acid (1%)
- Purified water
- 2. Equipment
- · HPLC system with UV detector
- Centrifuge
- Vortex mixer
- Micropipettes
- 3. Sample Preparation
- To a 0.5 mL aliquot of serum, add 1.0 mL of 6% trichloroacetic acid to precipitate proteins.
- Vortex the mixture and then centrifuge.
- Collect the supernatant for injection.
- Alternatively, for protein precipitation with acetonitrile, add 90 mL of acetonitrile to 10 mL of plasma, centrifuge, and filter the supernatant.
- 4. Chromatographic Analysis
- Use the chromatographic conditions outlined in the literature, for instance, a reverse-phase column with a mobile phase of 10-15% methanol in 1% aqueous acetic acid.
- Inject the prepared sample supernatant into the HPLC system.
- Monitor the effluent at an appropriate UV wavelength (e.g., 254 nm or 272 nm).
- 5. Quantification



- Prepare calibration standards by spiking known concentrations of Cefazolin into blank serum and processing them in the same manner as the samples.
- Construct a calibration curve and determine the Cefazolin concentration in the unknown samples.

Experimental Workflow





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